(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane is an organic compound characterized by its unique molecular structure and functional groups. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and agricultural science.
The synthesis of (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane typically involves several key steps:
The molecular structure of (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane can be detailed as follows:
COC1=C(C(=C(C=C1)F)OC)S(C)C
InChI=1S/C10H13FOS/c1-7-5-8(11)9(12)6-10(7)14-4/h5-6H,1-4H3
(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane can participate in various chemical reactions:
The mechanism of action for (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane involves its interactions at the molecular level:
The physical and chemical properties of (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane are critical for understanding its behavior in various environments:
(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane has several potential applications:
This compound's diverse functional groups and structural characteristics make it a valuable subject for further research in both synthetic methodology and practical applications across various scientific disciplines.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2